Lipophilicity and Oral Bioavailability Profile
The target compound has a computed XLogP3 of 4, which falls within the optimal lipophilicity range (LogP 1–5) for oral absorption while avoiding the elevated promiscuity and poor solubility associated with excessively lipophilic analogs [1]. By contrast, the N-(4-sulfamoylbenzyl) analog (MW 415.4, containing an additional sulfonamide group) is expected to have a substantially lower computed logP due to the polar sulfamoyl moiety, which may reduce membrane permeability but enhance aqueous solubility . The N-(4-acetylaminophenyl) analog contains an additional amide group and aromatic ring that shifts its lipophilicity and hydrogen-bonding profile in a different direction. This quantitative lipophilicity difference means the N-(2-methoxybenzyl) compound occupies a distinct property space that balances permeability and solubility for cell-based screening applications.
vs sulfamoylbenzyl analog (lower predicted)
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4 (PubChem computed, PubChem release 2021.05.07) |
| Comparator Or Baseline | N-(4-sulfamoylbenzyl) analog: expected XLogP3 <2 (class-level estimate based on sulfonamide contribution); N-(4-acetylaminophenyl) analog: expected XLogP3 approximately 3–3.5 |
| Quantified Difference | Target compound XLogP3 = 4 vs. estimated <2 for sulfamoylbenzyl analog (difference ≥2 log units); vs. approximately 3–3.5 for acetylaminophenyl analog (difference 0.5–1 log unit) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07); comparator values estimated from structural fragment contributions |
Why This Matters
A compound with XLogP3=4 is more likely to exhibit adequate cell permeability for intracellular target engagement in cell-based screening compared to a highly polar analog with XLogP3<2, while avoiding the solubility and promiscuity risks of analogs with XLogP3>5.
- [1] PubChem Compound Summary CID 28935016. Computed Properties: XLogP3 = 4. National Center for Biotechnology Information. PubChem release 2021.05.07. View Source
